N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
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Description
The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . This moiety is often found in biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydroisoquinoline ring, along with sulfonyl, ethyl, and benzamide substituents . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the dihydroisoquinoline moiety could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and benzamide groups could potentially increase its polarity, affecting properties such as solubility .Scientific Research Applications
Fluorescent Thermometers
Twisted-Intramolecular-Charge-Transfer (TICT) Fluorescent Thermometer
A study introduced a ratiometric fluorescent thermometer based on the TICT mechanism, offering a mega-Stokes shift and a positive temperature coefficient. This technology uses variations in fluorescence intensity with temperature changes, indicating its utility in precise temperature measurements within different environments, including potentially biological systems (Cao et al., 2014).
Tumor Proliferation Imaging
PET Imaging of Tumor Proliferation
Research involving a novel cellular proliferative marker for PET imaging in humans demonstrated the feasibility of using such compounds for evaluating tumor proliferation. This application is crucial for diagnosing and monitoring treatment efficacy in various cancers, underscoring the importance of specific benzamide derivatives in medical imaging and oncology (Dehdashti et al., 2013).
Drug Metabolism and Disposition
Metabolite Identification and Excretion
A comprehensive study on the metabolic pathways and excretion of a novel If channel inhibitor highlighted the significance of understanding how such compounds are processed in the human body. This knowledge is critical for drug development, providing insights into safety, efficacy, and dosage optimization (Umehara et al., 2009).
Chemical Synthesis and Catalysis
Development of Synthetic Routes
Research on the development of practical and scalable synthetic routes for compounds like YM758 monophosphate emphasizes the importance of efficient synthesis methods in pharmaceutical manufacturing. These advancements in chemical synthesis contribute to the accessibility and affordability of medications (Yoshida et al., 2014).
Pharmacological Profile Evaluation
Acaricidal and Insecticidal Activities
The design and synthesis of oxazoline derivatives containing a sulfur ether moiety, inspired by etoxazole, demonstrate the potential for developing new agrochemicals. These compounds show significant activity against pests, highlighting the role of chemical research in agriculture and pest management (Yu et al., 2015).
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-5-6-18(11-16(15)2)22(25)23-8-10-30(26,27)24-9-7-17-12-20(28-3)21(29-4)13-19(17)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARCELKQVLJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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